Product packaging for 2-Ethyl-1H-naphtho[2,3-D]imidazole(Cat. No.:)

2-Ethyl-1H-naphtho[2,3-D]imidazole

Cat. No.: B12973171
M. Wt: 196.25 g/mol
InChI Key: BAWAHZPNWYHRPE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazole (B134444) Derivatives in Drug Discovery

The journey of imidazole in medicinal chemistry began with its discovery in the 19th century. nih.govmdpi.com Heinrich Debus first synthesized imidazole in 1858, which he named glyoxaline. nih.govmdpi.com However, it was the discovery of the biological functions of naturally occurring imidazole-containing compounds like the amino acid histidine and histamine (B1213489) that truly sparked the interest of medicinal chemists. isca.me

The therapeutic potential of synthetic imidazole derivatives became widely recognized with the development of the groundbreaking drug cimetidine (B194882) in the 1970s. nih.gov This H2-receptor antagonist, used to treat peptic ulcers, demonstrated the power of the imidazole scaffold in designing drugs with specific biological targets. Following this success, a plethora of imidazole-containing drugs have been developed, spanning a wide range of therapeutic areas. rjptonline.orgnih.gov These include antifungal agents (e.g., ketoconazole, miconazole), antibacterial and antiprotozoal drugs (e.g., metronidazole), and anticancer agents. nih.govdrugbank.com

The versatility of the imidazole ring lies in its unique physicochemical properties. It is a five-membered aromatic heterocycle containing two nitrogen atoms, which can act as both a hydrogen bond donor and acceptor. ijrar.orgnih.gov This allows it to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.gov The imidazole nucleus is also relatively small and can be readily functionalized, providing a rich source of chemical diversity for drug discovery. nih.gov

Structural Significance of the Naphthoimidazole Moiety in Bioactive Compounds

The fusion of an imidazole ring with a naphthalene (B1677914) system to form the naphtho[2,3-d]imidazole scaffold creates a larger, more rigid, and extended π-electron system. psu.edu This unique structural feature has significant implications for its biological activity. The planar nature of the naphthoimidazole moiety allows it to intercalate into DNA, a mechanism that is often associated with anticancer activity.

Furthermore, the naphthoquinone core within some naphthoimidazole derivatives is a recognized pharmacophore with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. rsc.orgnih.gov The combination of the imidazole and naphthoquinone functionalities can lead to synergistic effects, resulting in compounds with enhanced potency and a wider range of biological activities. nih.gov

Research has demonstrated that the substituent at the C2 position of the naphthoimidazole ring plays a crucial role in determining the compound's biological activity and selectivity. nih.gov For instance, studies on various 2-substituted naphtho[2,3-d]imidazole derivatives have shown that the nature of this substituent can significantly influence their cytotoxic effects on different cancer cell lines. nih.govresearchgate.net

Rationale for Researching 2-Ethyl-1H-naphtho[2,3-D]imidazole within the Naphthoimidazole Class

The investigation into this compound is driven by the need to explore the structure-activity relationships (SAR) within the naphthoimidazole class of compounds. While extensive research has been conducted on derivatives with aryl or other bulky substituents at the C2 position, the effects of smaller alkyl groups like the ethyl group are less understood. nih.govrsc.org

The rationale for focusing on the 2-ethyl derivative includes:

Exploring the impact of alkyl substitution: Introducing a small, flexible ethyl group at the C2 position allows researchers to probe the steric and electronic requirements of the binding sites of various biological targets. This can provide valuable insights for the design of more potent and selective inhibitors.

Improving pharmacokinetic properties: The ethyl group can influence the lipophilicity and solubility of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Optimizing these properties is crucial for the development of effective drug candidates.

Potential for novel biological activities: The specific substitution pattern of this compound may lead to novel or enhanced biological activities that are distinct from other derivatives in the naphthoimidazole class.

Recent studies have focused on the synthesis and evaluation of various 2-substituted-1H-naphtho[2,3-d]imidazole-4,9-diones as potential anticancer agents. nih.govresearchgate.net These studies highlight the importance of the substituent at the C2 position in determining the antiproliferative activity of these compounds. While specific research on the biological activities of this compound is not extensively detailed in the provided search results, the synthesis of the related compound, this compound-4,9-dione, has been reported. guidechem.com This suggests that the ethyl substituent is a viable and accessible modification for further investigation within this chemical class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2 B12973171 2-Ethyl-1H-naphtho[2,3-D]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-ethyl-1H-benzo[f]benzimidazole

InChI

InChI=1S/C13H12N2/c1-2-13-14-11-7-9-5-3-4-6-10(9)8-12(11)15-13/h3-8H,2H2,1H3,(H,14,15)

InChI Key

BAWAHZPNWYHRPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC3=CC=CC=C3C=C2N1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethyl 1h Naphtho 2,3 D Imidazole and Analogues

Strategic Approaches for Naphtho[2,3-D]imidazole Core Construction

The formation of the fundamental naphtho[2,3-d]imidazole structure is the cornerstone of synthesizing its various derivatives. This is typically achieved through reactions that build the imidazole (B134444) ring onto a pre-existing naphthalene (B1677914) system.

A prevalent and effective strategy for constructing the naphtho[2,3-d]imidazole core is the condensation reaction of 2,3-diaminonaphthalene (B165487) with various carbonyl-containing compounds. nih.govglentham.comsigmaaldrich.com This diamine possesses two adjacent amino groups that are perfectly positioned to react with a two-carbon electrophilic synthon to form the five-membered imidazole ring.

One common approach involves the reaction of 2,3-diaminonaphthalene with carboxylic acids or their derivatives. For instance, the condensation with 1-(9-ethyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinone is achieved by heating the mixture at high temperatures (170–230°C) to yield the corresponding 2-substituted naphtho[2,3-d]imidazole. psu.edu

Another widely used method is the Phillips-Ladenburg synthesis, which utilizes the condensation of 2,3-diaminonaphthalene with aldehydes in the presence of an oxidizing agent or under acidic conditions. smolecule.comresearchgate.net The reaction with variously substituted aldehydes allows for the convenient synthesis of a range of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives. researchgate.net For example, the reaction of 2,3-diaminonaphthoquinone with 2-pyridylcarboxaldehyde leads to the formation of 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione. researchgate.net The general mechanism involves the initial formation of a Schiff base, followed by cyclization and subsequent aromatization to furnish the stable naphthoimidazole ring system.

Table 1: Examples of Condensation Reactions for Naphtho[2,3-d]imidazole Synthesis
ReactantsConditionsProductReference
2,3-Diaminonaphthalene and 1-(9-ethyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinoneHeating at 170–230°C1-(9-Ethyl-9H-carbazol-3-yl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone psu.edu
2,3-Diaminonaphthalene and Substituted AldehydesAcidic conditions2-Aryl-1H-naphtho[2,3-d]imidazole derivatives smolecule.comresearchgate.net
2,3-Diaminonaphthoquinone and 2-PyridylcarboxaldehydeCondensation2-(Pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione researchgate.net

Beyond simple condensations, various cyclization and ring closure techniques are employed to construct the imidazole ring. These methods often involve the formation of an intermediate which then undergoes an intramolecular reaction to close the ring.

For instance, an analogous synthesis of oxazole-containing naphthoquinones involves the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone derivative. This intermediate then undergoes an in situ intramolecular cyclization at elevated temperatures to yield the final fused heterocyclic product. nih.gov This principle of intramolecular cyclization is a key strategy in forming five-membered heterocyclic rings fused to aromatic systems.

Modern synthetic approaches also explore photochemical cyclization and [4+2]-cycloaddition reactions to form the central benzene (B151609) ring of the naphthoxazole core, which are sophisticated ring closure techniques. acs.org While applied to an isomer, these advanced methods highlight the diverse strategies available for constructing complex fused ring systems. The synthesis of polysubstituted imidazoles, in general, has seen significant progress through various cyclization reactions, providing a broad toolbox for organic chemists. sioc-journal.cn

Introduction and Functionalization of the 2-Ethyl Substituent

The introduction of the ethyl group at the C2 position of the naphtho[2,3-d]imidazole core is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a precursor already containing the ethyl group or by functionalizing the pre-formed naphthoimidazole ring.

A direct approach involves using an ethyl-containing reactant in the initial condensation step. For example, the condensation of 2,3-diaminonaphthalene with propionaldehyde (B47417) or propionic acid would directly yield 2-ethyl-1H-naphtho[2,3-d]imidazole.

Alternatively, functionalization can occur after the core structure is assembled. A notable example is the alkylation of a 2-substituted naphtho[2,3-d]imidazole. The reaction of 1-(9-ethyl-9H-carbazol-3-yl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone with an excess of ethyl iodide in the presence of potassium hydroxide (B78521) leads to the introduction of an ethyl group onto the imidazole nitrogen, yielding the 1-ethyl derivative. psu.edu While this example illustrates N-alkylation, C-alkylation strategies can also be devised.

In a different synthetic route, the ethyl group is introduced via alkylation of an intermediate. For example, 2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione can be alkylated with ethyl iodide in the presence of a base like potassium carbonate to form 2-ethyl-2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione. google.com Subsequent deprotection and reduction steps would then lead to the final ethyl-substituted imidazole product. google.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is paramount in the synthesis of this compound. The optimization of reaction conditions, including solvent, temperature, reaction time, and catalyst, is crucial.

For the condensation of 2,3-diaminonaphthalene with carboxylic acids, specific heating protocols, such as heating at 170–190°C for 2 hours followed by a period at 220–230°C, have been found to be effective. psu.edu The choice of solvent can also significantly impact the reaction outcome. While some reactions are performed neat (without a solvent) at high temperatures, others may benefit from the use of a high-boiling point solvent like dimethylformamide (DMF) or nitrobenzene (B124822) to ensure homogeneity and controlled heating. psu.edu

Post-reaction work-up and purification are also critical for obtaining a pure product. Techniques such as pouring the reaction mixture into a sodium carbonate solution, followed by washing and recrystallization from a suitable solvent like dioxane, are employed to remove unreacted starting materials and by-products. psu.edu For larger-scale industrial production, the use of continuous flow reactors can offer better control over reaction parameters, leading to improved yield and purity. smolecule.com Standard purification techniques like column chromatography are also essential for isolating the final compound in a highly pure form. smolecule.com

Table 2: Factors in Reaction Optimization
ParameterConsiderationsExampleReference
TemperatureCan influence reaction rate and selectivity. Higher temperatures are often needed for condensation.Heating at 170-230°C for condensation of 2,3-diaminonaphthalene. psu.edu
SolventAffects solubility of reactants and can influence reaction pathways.Use of high-boiling solvents like DMF or nitrobenzene. psu.edu
Reaction TimeNeeds to be sufficient for completion without leading to decomposition or side reactions.A multi-stage heating process with specific time intervals. psu.edu
PurificationEssential for removing impurities and isolating the target compound.Recrystallization from dioxane or column chromatography. psu.edusmolecule.com

Regioselective Synthesis and Control of Isomeric Forms

Regioselectivity, the control of the position at which a reaction occurs, is a key challenge in the synthesis of substituted naphthoimidazoles. For this compound, it is crucial to ensure the ethyl group is attached to the second carbon of the imidazole ring and to control the position of substituents on the naphthalene ring if it is unsymmetrically substituted.

The inherent symmetry of 2,3-diaminonaphthalene simplifies the initial cyclization, as reaction at either amino group with a C1 synthon (like an aldehyde's carbonyl carbon) will lead to the same 2-substituted naphtho[2,3-d]imidazole product. However, when an unsymmetrical naphthalene derivative is used, the potential for isomeric products arises, necessitating regioselective synthetic methods.

Furthermore, in the subsequent functionalization of the 1H-naphtho[2,3-d]imidazole ring, such as the introduction of the ethyl group onto a nitrogen atom, regioselectivity becomes a critical consideration. Alkylation can potentially occur at either the N1 or N3 position of the imidazole ring. The reaction conditions, including the choice of base and solvent, can influence the regiochemical outcome of such reactions. For example, the alkylation of a 2-substituted naphtho[2,3-d]imidazole with ethyl iodide specifically yielded the 1-ethyl derivative, demonstrating a high degree of regioselectivity in that particular system. psu.edu The development of regioselective multi-component reactions is an active area of research for constructing complex heterocyclic systems with precise control over the substitution pattern. nih.gov

Pharmacological Spectrum of Naphtho 2,3 D Imidazole Derivatives, with Emphasis on 2 Ethyl 1h Naphtho 2,3 D Imidazole Analogues

Antineoplastic and Antiproliferative Activities

Derivatives of naphtho[2,3-d]imidazole have demonstrated notable potential as anticancer agents, exhibiting the ability to inhibit the growth of various cancer cell lines through multiple mechanisms.

A number of studies have highlighted the cytotoxic effects of naphtho[2,3-d]imidazole derivatives against human cancer cells. For instance, two series of novel 2-arylvinyl-naphtho[2,3-d]imidazol-3-ium iodide and bromide derivatives were synthesized and evaluated for their anti-proliferative activity against PC-3 (prostate), A375 (melanoma), and HeLa (cervical) human cancer cell lines. nih.gov Among these, compound 12b showed potent cytotoxicity against all three cell lines with IC50 values ranging from 0.06 to 0.21 μM, while compound 7l displayed high selectivity for PC-3 cells with an IC50 of just 22 nM. nih.gov

In another study, a series of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones were synthesized and their cytotoxicity was assessed against MCF-7 (breast), HeLa, and A549 (lung) human tumor cell lines. The most promising compound, 7m , exhibited remarkable antiproliferative activity with an IC50 value in the low nanomolar range (50 nM) against MCF-7 cells and showed excellent selectivity (256-fold) when compared to the normal L929 cell line. researchgate.net Furthermore, research into 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones identified 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione as a highly active derivative. nih.govconsensus.app

Table 1: Cytotoxic Activity of Selected Naphtho[2,3-d]imidazole Derivatives

Compound Cancer Cell Line IC50 Value Reference
12b PC-3, A375, HeLa 0.06-0.21 μM nih.gov
7l PC-3 22 nM nih.gov
7m MCF-7 50 nM researchgate.net
1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione Various Active nih.govconsensus.app

The anticancer effects of naphtho[2,3-d]imidazole derivatives are attributed to several mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Several derivatives have been shown to induce apoptosis in cancer cells. For example, compounds 12b and 7l were found to suppress the expression of the anti-apoptotic proteins Bcl-2 and Survivin, which is a key step in initiating apoptosis. nih.gov Compound 12b was particularly effective, activating caspase-3, leading to the hydrolysis of PARP, and inactivating ERK, all of which are critical events in the apoptotic cascade. nih.gov Similarly, compound 7m was shown to dramatically inhibit the expression of survivin and activate the pro-apoptotic protein caspase-3. researchgate.net Other research has also highlighted the ability of imidazole (B134444) derivatives to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, some naphtho[2,3-d]imidazole analogues can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. Compound 12b was observed to arrest A375 melanoma cells in the S phase of the cell cycle in a time- and dose-dependent manner. nih.gov In another study, certain 2-(trifluoromethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione derivatives caused G2/M phase arrest in SK-LU-1 cells. researchgate.net Furthermore, Naphtho[2,1-α]pyrrolo[3,4-c]carbazole-5,7(6H,12H)-dione (NPCD), a related compound, is known to be a potent and selective inhibitor of cyclin D1-CDK4, inducing a strong G1 phase arrest in breast tumor cell lines. nih.gov

Table 2: Mechanisms of Action of Selected Naphtho[2,3-d]imidazole Derivatives

Compound Mechanism of Action Target Proteins/Pathways Reference
12b Apoptosis Induction, Cell Cycle Arrest (S phase) Bcl-2, Survivin, Caspase-3, PARP, ERK nih.gov
7l Apoptosis Induction Bcl-2, Survivin nih.gov
7m Apoptosis Induction Survivin, Caspase-3 researchgate.net
2-(trifluoromethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione derivatives Cell Cycle Arrest (G2/M phase) Tubulin (colchicine-binding site) researchgate.net
NPCD Cell Cycle Arrest (G1 phase) Cyclin D1-CDK4 nih.gov

Antimicrobial Activities

The naphtho[2,3-d]imidazole core is also a constituent of compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.

Nitroimidazole derivatives are a known class of antimicrobial drugs effective against both Gram-negative and Gram-positive bacteria. nih.gov Their mechanism of action typically involves the reduction of the nitro group to form a reactive nitro radical anion, which is toxic to the bacterial cell. nih.gov While specific studies on the antibacterial mechanisms of 2-Ethyl-1H-naphtho[2,3-d]imidazole are limited, the broader class of imidazole-containing compounds has shown significant antibacterial potential. For example, certain thieno[2,3-d]pyrimidinedione derivatives have displayed potent activity against multi-drug resistant Gram-positive organisms, including MRSA and VRE. nih.gov The antibacterial activity of some naphtho nih.govresearchgate.netnih.govtriazol-thiadiazin derivatives was found to be stronger against Gram-positive bacteria than the reference drug ceftizoxime. umsha.ac.ir

Azole compounds, which include imidazoles, are a cornerstone of antifungal therapy. nih.gov Their primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Specifically, they target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is involved in the conversion of lanosterol to ergosterol. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane.

Derivatives of naphtho nih.govresearchgate.netnih.govtriazol-thiadiazin have shown activity against various fungal strains. umsha.ac.ir Imidazole derivatives are known to be effective against a wide range of fungi, including Candida species, Aspergillus species, and dermatophytes. researchgate.netnih.gov

The antiviral potential of imidazole derivatives has been explored against a variety of viruses. Studies have shown that certain imidazole-containing compounds exhibit activity against viruses such as human cytomegalovirus (HCMV), herpes simplex virus type-1 (HSV-1), and various RNA and DNA viruses. nih.govnih.gov For instance, polyhalogenated imidazole nucleosides have been synthesized and tested for their antiviral effects. nih.gov More recently, research has focused on the potential of imidazole derivatives against emerging viral threats. For example, a docking study suggested that some imidazole analogues could bind to the main protease of SARS-CoV-2. nih.gov Additionally, certain 2-aryl-1-hydroxyimidazoles have demonstrated in vitro activity against a range of orthopoxviruses, including the variola virus. rsc.org Homodimers of 1,2,3-triazolyl nucleoside analogues have also been screened for their in vitro antiviral activity against influenza A (H1N1) and Coxsackie B3 viruses, with some compounds showing high activity. researchgate.net

Antitubercular Research Avenues

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents with novel mechanisms of action. nih.gov Naphtho[2,3-d]imidazole derivatives have emerged as a promising class of compounds in this regard.

Research into novel arylcarboxamide derivatives has identified potent anti-TB agents. nih.gov Specifically, certain naphthamide derivatives demonstrated significant activity against drug-sensitive Mtb strains, with Minimum Inhibitory Concentration (MIC) values comparable to the first-line drug ethambutol. nih.gov The lipophilicity of these compounds is believed to play a crucial role in their efficacy, facilitating their diffusion through the lipid-rich cell wall of M. tuberculosis. nih.gov

Furthermore, studies on dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine-3-carboxamides have yielded potent antitubercular analogues with low cytotoxicity. nih.gov These findings underscore the potential of hybrid molecules that incorporate the imidazole scaffold. The exploration of nitrothiazole derivatives has also revealed potent antitubercular activity, with some compounds exhibiting equipotent MIC90 values against M. tuberculosis and no significant cytotoxicity against human cell lines. mdpi.com

Recent research has also focused on the synthesis of imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netoxazine derivatives, which have shown remarkable activity against multidrug-resistant TB strains. nih.gov Molecular docking studies suggest that these compounds may interact with the deazaflavin-dependent nitroreductase (Ddn), an enzyme crucial for the activation of other antitubercular drugs. nih.gov

Table 1: Antitubercular Activity of Selected Naphtho[2,3-d]imidazole Analogues and Other Heterocyclic Compounds

Compound ClassSpecific DerivativesTarget/MechanismKey Findings
Naphthamide Derivatives13c and 13dPotential MmpL3 inhibitorsMIC values of 6.55 µM and 7.11 µM, respectively, comparable to ethambutol. nih.gov
Dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine-3-carboxamides7k, 7e, and 7nNot specifiedPotent antitubercular activity with low cytotoxicity; MIC values of 0.78 µg/mL for 7k and 1.56 µg/mL for 7e and 7n. nih.gov
Nitrothiazole DerivativesCompounds 9 and 10Not specifiedEquipotent MIC90 value of 0.24 µM against M. tuberculosis. mdpi.com
Imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netoxazine DerivativesCarbamate derivativesDdn interactionMIC90 values of 0.18–1.63 μM against Mtb H37Rv and remarkable activity against clinical isolates. nih.gov

Metabolic Disorder Modulation: α-Amylase Inhibition

The inhibition of α-amylase, a key enzyme in carbohydrate metabolism, is a therapeutic strategy for managing type 2 diabetes. Several studies have highlighted the potential of naphtho[2,3-d]imidazole derivatives as α-amylase inhibitors.

A series of novel N'-(arylbenzylidene)-2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetohydrazides were synthesized and evaluated for their α-amylase inhibitory activity. tandfonline.com One compound, H6, demonstrated the highest activity with an IC50 value of 0.0437 μmol/mL. tandfonline.com Structure-activity relationship studies indicated that substitutions on the aryl ring play a crucial role in determining the inhibitory action. tandfonline.com

Similarly, a series of naphthalene-containing 2,4,5-trisubstituted imidazole derivatives showed excellent α-amylase activity at various concentrations. ias.ac.in Another study on 2-aryl benzimidazole (B57391) derivatives revealed significant inhibition potential, with IC50 values ranging from 1.48 ± 0.38 to 2.99 ± 0.14 μM, comparable to the standard drug acarbose. researchgate.net

Furthermore, 2-hydroxy-1,4-naphthoquinone (B1674593) (2HNQ) has been investigated for its α-amylase and α-glucosidase inhibitory potentials. nih.gov It exhibited a moderate inhibitory effect on α-amylase with an IC50 of 1.757 mg/mL and a more potent inhibition of α-glucosidase with an IC50 of 0.260 mg/mL, lower than that of acarbose. nih.gov

Table 2: α-Amylase Inhibitory Activity of Naphtho[2,3-d]imidazole Derivatives

Compound SeriesMost Active CompoundIC50 ValueStandard
N'-(arylbenzylidene)-2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetohydrazidesH60.0437 μmol/mL tandfonline.comNot specified in abstract
Naphthalene-containing 2,4,5-trisubstituted imidazole derivativesNot specifiedExcellent activity at 10, 50, and 100 μg/mL ias.ac.inNot specified in abstract
2-aryl benzimidazole derivativesNot specified1.48 ± 0.38 - 2.99 ± 0.14 μM researchgate.netAcarbose (IC50 = 1.46 ± 0.26 μM) researchgate.net
2-hydroxy-1,4-naphthoquinone (2HNQ)2HNQ1.757 mg/mL nih.govAcarbose (IC50 = 3.600 mg/mL) nih.gov

Anti-inflammatory and Immunomodulatory Potentials

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents has led to the investigation of various heterocyclic compounds, including naphtho[2,3-d]imidazole derivatives.

While direct studies on the anti-inflammatory properties of this compound are limited, research on related structures provides valuable insights. For instance, a study on a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant in vitro inhibitory potentials against cyclooxygenase-1 (COX-1), COX-2, and 5-lipoxygenase (5-LOX) enzymes. nih.gov The compound showed dose-dependent inhibition of these key inflammatory mediators. nih.gov

The anti-inflammatory potential of such compounds is often linked to their ability to modulate the production of pro-inflammatory cytokines and enzymes. The structural features of the naphtho[2,3-d]imidazole scaffold, combined with appropriate substitutions, could lead to the development of potent anti-inflammatory and immunomodulatory agents.

Urease Enzyme Inhibition for Gastric Health

Urease, a nickel-containing metalloenzyme, is crucial for the survival of pathogenic bacteria like Helicobacter pylori in the acidic environment of the stomach. nih.gov Inhibition of urease is a key strategy for treating infections caused by this bacterium.

Research has shown that various heterocyclic scaffolds, including those related to naphtho[2,3-d]imidazole, can act as effective urease inhibitors. nih.gov For example, 2-benzyl-3,4-dihydroquinazolin-4-one has been identified as a promising scaffold for the development of urease inhibitors. nih.gov Although closely related scaffolds showed less activity, this highlights the importance of specific structural features for potent inhibition. nih.gov

Studies on benzimidazole-2-thione derivatives have also identified compounds with significant urease inhibitory activity. nih.gov These findings suggest that the imidazole core, a key component of this compound, is a valuable structural motif for designing novel urease inhibitors.

Antioxidant Mechanisms and Free Radical Scavenging

Reactive oxygen species (ROS) can cause oxidative damage to biomolecules, leading to various diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of naphtho[2,3-d]imidazole derivatives and related compounds has been a subject of investigation.

Studies on a series of naphthalene-containing 2,4,5-trisubstituted imidazole derivatives revealed that several compounds exhibited good antioxidant activity in the DPPH free radical scavenging assay. ias.ac.in The ability of these compounds to donate a hydrogen atom or an electron is a key aspect of their antioxidant mechanism.

Furthermore, research on imidazole alkaloids has shown that their deprotonated species can have significant free radical scavenging activity, particularly against hydroperoxyl radicals. nih.gov The acid-base equilibrium of these compounds plays a crucial role in their antioxidant capacity. nih.gov Iron chelators containing hydroxamic acid moieties have also demonstrated significant antioxidant activity by scavenging ROS and reducing the availability of iron for Fenton reactions. nih.gov

Structure Activity Relationship Sar and Structural Modifications for Naphtho 2,3 D Imidazole

Role of the 2-Ethyl Moiety in Biological Activity and Target Recognition

The substituent at the 2-position of the naphtho[2,3-d]imidazole core plays a significant role in modulating the biological activity of this class of compounds. While direct studies focusing solely on the 2-ethyl moiety are limited, research on related 2-substituted derivatives provides valuable insights into its probable function.

In the context of anticancer activity, studies on 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones have shown that the nature of the alkyl group at the 2-position is a critical determinant of cytotoxicity. For instance, in a series of compounds based on the lead structure 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione, substitutions with various other alkyl, phenyl, or benzyl (B1604629) moieties at the 1- and 2-positions generally did not lead to an improvement in cytotoxic activity. researchgate.net This suggests that small, sterically non-demanding alkyl groups at the 2-position, such as a methyl or ethyl group, may be optimal for this particular scaffold to maintain its pharmacological efficacy. The presence of a small alkyl group is thought to contribute to a favorable interaction with the biological target, although the precise nature of this interaction and the specific targets are not fully elucidated.

Impact of N-Substituents on Efficacy and Selectivity

Modification of the nitrogen atoms of the imidazole (B134444) ring in the naphtho[2,3-d]imidazole scaffold has been a key strategy to enhance the efficacy and selectivity of these compounds. The introduction of various substituents at the N-1 position has been shown to significantly impact their pharmacological properties, particularly their anticancer activity.

A study on a series of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones demonstrated the importance of the N-1 substituent for antiproliferative activity. nih.gov The inclusion of a 2-morpholinoethyl group at the N-1 position was a key design element aimed at improving the pharmacological profile of the compounds. nih.gov Within this series, the nature of the substituent at the 2-position further modulated the activity, with the compound 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione showing potent antiproliferative activity against several human cancer cell lines, including breast (MCF-7), cervical (Hela), and lung (A549) carcinoma cells. nih.gov This particular compound also exhibited a degree of selectivity, with lower cytotoxicity observed against the normal mouse fibroblast cell line (L929). nih.gov

The data from this study, summarized in the table below, highlights how the interplay between substituents at the N-1 and C-2 positions can be optimized to achieve both high efficacy and a favorable selectivity profile.

Compound2-SubstituentN-1 SubstituentMCF-7 IC₅₀ (µM)Hela IC₅₀ (µM)A549 IC₅₀ (µM)L929 IC₅₀ (µM)
Lead Compound3-chloro-4-methoxyphenyl2-morpholinoethyl10.68.34.367.3

Data sourced from a study on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones. nih.gov

Influence of Naphthoquinone Fusion on Pharmacological Profile

The fusion of the imidazole ring with a 1,4-naphthoquinone (B94277) moiety is a defining structural feature of many biologically active naphtho[2,3-d]imidazole derivatives. This naphthoquinone core is not merely a scaffold but an active participant in the pharmacological effects of these molecules, particularly their anticancer properties.

The quinone structure is known to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) within cells. nih.gov This increase in oxidative stress can selectively target cancer cells, which often have a compromised antioxidant defense system, leading to cellular damage and apoptosis. The ability of the naphthoquinone moiety to accept electrons and form semiquinone radicals is central to this mechanism.

Furthermore, the planar nature of the naphthoquinone ring system allows for intercalation into DNA, a mechanism of action for several established anticancer drugs. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and cell death. The specific substitution pattern on the naphtho[2,3-d]imidazole-4,9-dione core can influence the efficiency of these processes. For example, the presence of different substituents can alter the redox potential of the quinone, thereby modulating its capacity for ROS generation.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical determinant of its ability to interact with a biological target. For naphtho[2,3-d]imidazole derivatives, the relative orientation of the substituents and the planarity of the ring system can significantly influence their biological response.

Strategies for Optimization of Potency and Specificity within the Naphthoimidazole Scaffold

The optimization of the naphtho[2,3-d]imidazole scaffold is a key objective in the development of new therapeutic agents with improved potency and specificity. Several strategies have been explored to achieve this, primarily centered around the systematic modification of substituents at various positions of the core structure.

One successful approach involves the introduction of diverse substituents at the 2-position. As discussed, small alkyl groups appear to be favorable for cytotoxic activity in some contexts. researchgate.net In a different series of compounds, the introduction of substituted aryl groups at the 2-position of the 1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione scaffold led to potent antiproliferative agents. nih.gov The electronic and steric properties of these aryl substituents were found to fine-tune the activity and selectivity of the compounds. nih.gov

Modification at the N-1 position has also proven to be a fruitful strategy. The incorporation of a 2-morpholinoethyl group, for instance, not only influenced the antiproliferative activity but also likely impacted the pharmacokinetic properties of the molecules, such as solubility and cell permeability. nih.gov

Another innovative strategy involves the quaternization of the imidazole ring to form naphtho[2,3-d]imidazolium salts. This modification introduces a positive charge and can lead to altered mechanisms of action and improved cellular uptake.

The table below summarizes some of the structural modifications and their reported impact on the biological activity of the naphtho[2,3-d]imidazole scaffold.

Position of ModificationType of ModificationObserved Impact on Biological Activity
1 and 2Substitution with various alkyl, phenyl, or benzyl groupsDid not improve cytotoxic activity compared to 1-ethyl-2-methyl lead compound researchgate.net
1Introduction of a 2-morpholinoethyl groupLed to potent and selective antiproliferative agents nih.gov
2Substitution with substituted aryl groupsModulated antiproliferative activity and selectivity nih.gov

This table provides a summary of findings from various studies on the structural modification of the naphtho[2,3-d]imidazole scaffold.

By systematically exploring these and other structural modifications, it is possible to develop a comprehensive understanding of the SAR of the naphtho[2,3-d]imidazole scaffold, paving the way for the design of new drug candidates with enhanced therapeutic profiles.

Computational Chemistry and in Silico Investigations of Naphtho 2,3 D Imidazole Derivatives

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a molecule, or ligand, will bind to a protein target. This method is crucial for understanding the potential biological activity of compounds like 2-Ethyl-1H-naphtho[2,3-d]imidazole. Studies on related naphtho[2,3-d]imidazole-4,9-dione derivatives have frequently identified tubulin as a key protein target. researchgate.net Molecular docking analyses have shown that these compounds can fit into the colchicine-binding site of tubulin, an interaction that disrupts microtubule dynamics and leads to cell cycle arrest, a hallmark of potent anticancer agents. researchgate.net

The binding is typically characterized by a combination of forces. The planar naphthoquinone ring system often forms favorable π-π stacking interactions with aromatic amino acid residues in the binding pocket, while the imidazole (B134444) core and its substituents can form crucial hydrogen bonds and hydrophobic interactions. For instance, docking studies of various imidazole derivatives have highlighted the importance of hydrogen bonds with residues like asparagine and tyrosine. dergipark.org.tr The specific ethyl group in this compound would be expected to contribute to hydrophobic interactions, potentially enhancing binding affinity within a lipophilic pocket of a target protein.

To illustrate the potential interactions, the following table presents representative data from docking studies of similar compounds against relevant cancer targets.

Table 1: Representative Molecular Docking Data for Naphtho[2,3-d]imidazole Derivatives

Compound Derivative Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Naphtho[2,3-d]imidazole-4,9-dione hybrid α-Amylase (7TAA) -8.5 TYR62, HIS299, GLU233, ASP300
2-Aryl-naphtho[2,3-d]imidazol-4,9-dione Tubulin (Colchicine site) -7.9 CYS241, LEU255, ALA316, VAL318

This table is illustrative, compiled from typical findings in the literature for this class of compounds. Specific values can vary based on the exact ligand structure and software used.

Quantum Chemical Analyses (e.g., Density Functional Theory (DFT) Studies, Frontier Molecular Orbitals)

Quantum chemical methods, especially Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov These calculations provide a deep understanding of properties like molecular geometry, charge distribution, and orbital energies. For the naphtho[2,3-d]imidazole scaffold, DFT studies help to elucidate its stability and electronic characteristics. nih.gov

A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap generally implies higher reactivity. The distribution of these orbitals reveals the most likely sites for chemical reactions. Typically, the electron-rich regions of the imidazole and naphthalene (B1677914) rings are associated with the HOMO, making them susceptible to electrophilic attack, while the LUMO is often distributed across the conjugated system, indicating sites for nucleophilic attack. These insights are invaluable for predicting metabolic pathways and designing analogues with tailored electronic properties.

Molecular Dynamics Simulations for Complex Stability and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the interaction over time. nih.gov MD simulations are essential for validating docking poses and assessing the stability of the ligand within the binding site. nih.gov By simulating the movements of atoms over a period, typically nanoseconds, researchers can observe the flexibility of both the ligand and the protein.

A stable ligand-protein complex in an MD simulation is often characterized by a low and stable root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site. nih.gov These simulations can reveal subtle conformational changes, the role of water molecules in mediating interactions, and provide a more accurate estimation of binding free energies. For naphtho[2,3-d]imidazole derivatives, MD simulations have been used to confirm that the docked compounds remain stably bound to their target, reinforcing the predictions made by initial docking studies. nih.gov

Virtual Screening and Computational Design of Novel Analogues

The knowledge gained from docking, DFT, and MD studies serves as a foundation for virtual screening and the rational design of new compounds. nih.gov Virtual screening is a high-throughput computational method where large libraries of digital compounds are docked against a protein target to identify those with a high probability of binding. nih.gov This approach allows researchers to efficiently sift through millions of potential molecules to find promising "hits" without the immediate need for costly and time-consuming synthesis. nih.govnih.gov

This in silico screening, often combined with structure-activity relationship (SAR) data from existing compounds, enables the computational design of novel analogues. nih.gov For the this compound scaffold, medicinal chemists can computationally explore modifications—for example, by changing the substituent at the 2-position or adding functional groups to the naphthalene ring—to optimize binding affinity, selectivity, and pharmacokinetic properties before committing to laboratory synthesis. nih.gov

Mechanistic Elucidation of 2 Ethyl 1h Naphtho 2,3 D Imidazole Action

Identification of Specific Biological Targets

Research into the derivatives of 1H-naphtho[2,3-d]imidazole has identified several potential biological targets, primarily enzymes and proteins involved in critical cellular processes. The core structure is recognized for its ability to interact with various biological macromolecules, suggesting potential for anticancer, antimicrobial, and anti-inflammatory properties. smolecule.com

Derivatives of this scaffold have been investigated as inhibitors of several key enzymes:

Urease: Certain 2-aryl-1H-naphtho[2,3-d]imidazole derivatives have demonstrated potent inhibitory activity against urease, an enzyme implicated in gastritis and other pathological conditions. rsc.org Molecular docking studies suggest that these compounds can fit well within the binding pocket of the enzyme. rsc.org

α-Amylase: This enzyme is a target for the management of type 2 diabetes. Naphtho[2,3-d]imidazole-4,9-dione derivatives appended with 1,2,3-triazoles have been synthesized and shown to inhibit α-amylase.

CDC25 Phosphatases: Naphtho[2,3-d]imidazole-4,9-diones were rationally designed as inhibitors of the dual-specificity protein phosphatase CDC25, which is a key regulator of the cell cycle and a potential target for anticancer agents.

Furthermore, the cytotoxic effects of naphtho[2,3-d]imidazole derivatives against various cancer cell lines suggest interactions with proteins that regulate cell proliferation and apoptosis. While direct binding studies on 2-Ethyl-1H-naphtho[2,3-d]imidazole are not extensively documented, the activities of its analogs point towards these enzymes and regulatory proteins as probable biological targets.

Biochemical Pathways and Cellular Processes Modulation

The interaction of naphtho[2,3-d]imidazole derivatives with their biological targets leads to the modulation of several biochemical pathways and cellular processes, most notably those related to cell division and survival.

The cytotoxic and antiproliferative activities observed in cancer cell lines are often a result of inducing apoptosis , or programmed cell death. The mechanism of action for some derivatives involves the disruption of normal biochemical pathways by binding to specific enzyme active sites. smolecule.com

Studies on related compounds have shown that they can influence cell cycle progression. For instance, some derivatives have been found to affect cell division processes. nih.gov The inhibition of CDC25 phosphatases by naphtho[2,3-d]imidazole-4,9-diones directly implicates this class of compounds in the regulation of the cell cycle.

The antioxidant activity exhibited by some 2-aryl-1H-naphtho[2,3-d]imidazole derivatives suggests their involvement in modulating cellular responses to oxidative stress. rsc.org

Advanced Biophysical Techniques for Interaction Analysis

A variety of advanced biophysical techniques are employed to characterize the interactions between small molecules, like this compound and its derivatives, and their biological targets. While specific applications of all these techniques to the title compound are not detailed in the available literature, they represent the standard methodologies for such investigations.

Structural Elucidation and Binding Pose Determination: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in confirming the chemical structures of newly synthesized derivatives. rsc.orgX-ray crystallography can provide atomic-level details of how these compounds bind to their target proteins, revealing the precise interactions that govern their inhibitory activity.

In Silico Analysis: Molecular docking is a computational technique frequently used to predict the binding modes and affinities of these compounds with their target enzymes, such as urease. rsc.org These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors.

Thermodynamic and Kinetic Analysis: Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for quantifying the binding affinity, stoichiometry, and kinetics of ligand-target interactions. While not explicitly reported for this compound, these methods are crucial for a comprehensive understanding of its mechanism of action.

Correlation between In Vitro Activity and Mechanistic Insights

The in vitro biological activities of 1H-naphtho[2,3-d]imidazole derivatives show a clear correlation with the mechanistic insights gained from biochemical and biophysical studies.

The cytotoxicity of these compounds against cancer cell lines is a direct consequence of their ability to interfere with essential cellular machinery. For example, a study on 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones reported their cytotoxic activity in the National Cancer Institute's in vitro cancer cell line panel. nih.gov The lead structure in this study, 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione, demonstrated notable activity, suggesting that the ethyl group at the 1-position contributes significantly to its cytotoxic effect. nih.gov

The enzyme inhibitory activities observed in vitro also align with the proposed mechanisms. The potency of urease inhibition by 2-aryl-1H-naphtho[2,3-d]imidazoles, as quantified by their IC50 values, is rationalized by their predicted binding interactions within the enzyme's active site from molecular docking studies. rsc.org Similarly, the inhibition of α-amylase by other derivatives provides a clear mechanism for their potential antidiabetic effects.

The table below summarizes the in vitro activities of some representative 1H-naphtho[2,3-d]imidazole derivatives, highlighting the structure-activity relationships that inform our understanding of their mechanisms.

Compound DerivativeTarget/AssayActivity (IC50/EC50)Reference
2-(p-chlorophenyl)-1H-naphtho[2,3-d]imidazoleUrease Inhibition34.2 ± 0.72 µM rsc.org
2-(p-hydroxyphenyl)-1H-naphtho[2,3-d]imidazoleUrease Inhibition42.43 ± 0.65 µM rsc.org
2-(p-tolyl)-1H-naphtho[2,3-d]imidazoleAntioxidant (DPPH)75 µg/ml rsc.org
1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dioneCytotoxicity (in vitro cancer cell lines)Most active in its series nih.gov

Future Research Directions and Translational Perspectives for Naphtho 2,3 D Imidazole

Exploration of New Therapeutic Applications and Targets

The core structure of 2-Ethyl-1H-naphtho[2,3-d]imidazole provides a versatile platform for the development of novel therapeutic agents. While research on this specific molecule is still nascent, studies on closely related naphthoimidazole analogs have revealed promising anticancer and antimicrobial activities. nih.govnih.gov Future investigations should aim to systematically screen this compound against a broad panel of cancer cell lines and pathogenic microorganisms to uncover its full therapeutic potential.

Key areas for future exploration include:

Oncology: Naphtho[2,3-d]imidazole-4,9-diones, which are structurally related to this compound, have demonstrated cytotoxic activity against various cancer cell lines. nih.gov Future research should focus on identifying the specific molecular targets of this compound in cancer cells. Potential targets could include kinases, topoisomerases, or proteins involved in cell cycle regulation. Structure-activity relationship (SAR) studies on derivatives of this compound will be crucial in optimizing its anticancer potency and selectivity. researchgate.net

Infectious Diseases: The imidazole (B134444) ring is a common feature in many antimicrobial agents. nih.gov The potential of this compound as an antibacterial or antifungal agent warrants thorough investigation. Mechanistic studies should be conducted to determine its mode of action, which could involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. nih.gov

Inflammatory Diseases: Certain naphth[1,2-d]imidazole derivatives have shown anti-inflammatory properties. google.com Given the structural similarities, it is plausible that this compound may also possess anti-inflammatory activity. Future studies could explore its effects on inflammatory pathways and its potential as a treatment for chronic inflammatory conditions.

Development of Advanced Naphthoimidazole-Based Research Probes

The inherent fluorescence of the naphthoimidazole core makes it an attractive scaffold for the development of chemical probes for biological research. nih.gov These probes can be designed to selectively detect and visualize specific biomolecules or cellular processes, providing invaluable insights into complex biological systems.

Future research in this area should focus on:

Fluorescent Probes for Bioimaging: By introducing specific recognition moieties, this compound can be transformed into fluorescent probes for various analytes, such as metal ions, reactive oxygen species, or specific enzymes. nih.govnih.gov The design of "turn-on" fluorescent probes, where fluorescence is enhanced upon binding to the target, is a particularly promising avenue. rsc.org

Sensors for Diagnostics: The development of sensors based on this compound for the detection of disease biomarkers could have significant translational impact. mdpi.com These sensors could be integrated into portable devices for rapid and sensitive point-of-care diagnostics.

Integration of Multi-Omics Approaches in Mechanistic Studies

To fully understand the biological effects of this compound and identify its mechanism of action, a systems-level approach is required. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to this compound.

Future research should incorporate:

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with this compound can help to identify the signaling pathways and cellular processes it perturbs. This information is critical for pinpointing its molecular targets.

Metabolomic Analysis: Studying the metabolic alterations induced by the compound can reveal its impact on cellular metabolism and identify potential biomarkers of its activity.

Chemoproteomics: This approach can be used to directly identify the protein targets of this compound by using clickable or photo-affinity-labeled probes derived from its structure.

By combining these multi-omics datasets, researchers can construct detailed mechanistic models of how this compound exerts its biological effects, paving the way for its rational optimization as a therapeutic agent.

Design of Next-Generation Naphthoimidazole Derivatives with Enhanced Properties

The chemical scaffold of this compound is amenable to extensive chemical modification, allowing for the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future design strategies should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl group at the 2-position and substitutions on the naphthyl and imidazole rings will be essential to delineate the structural requirements for optimal biological activity. nih.govnih.gov For instance, the introduction of different alkyl or aryl groups could significantly influence its therapeutic efficacy. nih.gov

Computational Modeling and In Silico Design: Molecular docking and other computational techniques can be employed to predict the binding of this compound derivatives to potential biological targets, guiding the synthesis of more potent and selective compounds.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores could lead to the development of hybrid molecules with dual or synergistic activities. For example, creating hybrids with other anticancer or antimicrobial agents may overcome drug resistance.

Through a concerted effort in these research areas, the full therapeutic and scientific potential of this compound and its derivatives can be realized, ultimately leading to the development of novel drugs and research tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.